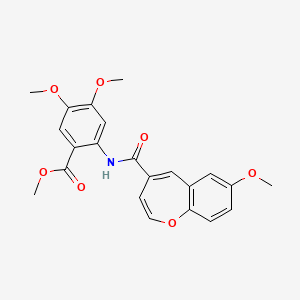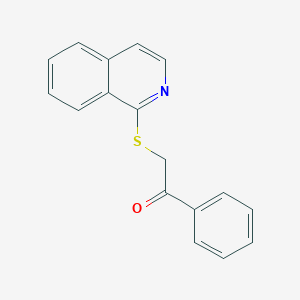
1-(4-nitrophenyl)azetidin-3-ol
Overview
Description
1-(4-Nitrophenyl)azetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound
Mechanism of Action
Target of Action
Azetidines, in general, have been known to interact with various biological targets due to their ubiquity in natural products and importance in medicinal chemistry .
Mode of Action
The mode of action of 1-(4-nitrophenyl)azetidin-3-ol involves a unique reactivity under dual palladium and acid catalysis. Mechanistic studies reveal that this arylative ring-expansion reaction proceeds via a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group .
Biochemical Pathways
The compound’s unique reactivity under dual palladium and acid catalysis suggests that it may influence various biochemical pathways .
Result of Action
The compound’s unique reactivity under dual palladium and acid catalysis suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
The compound’s unique reactivity under dual palladium and acid catalysis suggests that various environmental factors may influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)azetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzaldehyde with azetidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like isopropanol at room temperature, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products:
Reduction: 1-(4-Aminophenyl)azetidin-3-ol.
Substitution: Various substituted azetidines depending on the reagent used.
Oxidation: 1-(4-Nitrophenyl)azetidin-3-one.
Scientific Research Applications
1-(4-Nitrophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of novel materials, including polymers and coatings.
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring without additional functional groups.
1-(4-Aminophenyl)azetidin-3-ol: A reduced form of 1-(4-nitrophenyl)azetidin-3-ol.
1-(4-Nitrophenyl)azetidin-3-one: An oxidized form of this compound.
Uniqueness: The presence of the nitro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-nitrophenyl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXPWZVSMMYDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)

![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)
![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)



![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)
![n,n-Diethyl-n'-(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B6422426.png)
![ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B6422431.png)

